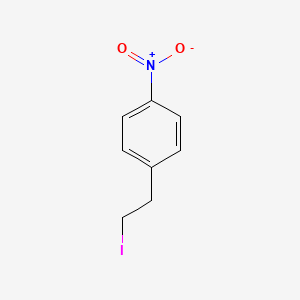

1-(2-Iodoethyl)-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-iodoethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRYFPKKLUIWUGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCI)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463110 | |

| Record name | p-nitrophenylethyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20264-96-4 | |

| Record name | 1-(2-Iodoethyl)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20264-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-nitrophenylethyl iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(2-Iodoethyl)-4-nitrobenzene chemical structure and properties

An In-depth Technical Guide to 1-(2-Iodoethyl)-4-nitrobenzene

This document provides a comprehensive technical overview of this compound, a key chemical intermediate. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into its chemical structure, physicochemical properties, synthesis, reactivity, and spectroscopic profile. The insights provided herein are grounded in established chemical principles and are designed to empower scientists in their synthetic and research endeavors.

Molecular Identity and Structure

This compound (CAS No. 20264-96-4) is a bifunctional organic compound featuring a p-substituted nitroaromatic ring and an iodoethyl side chain.[1][2] This unique combination of a potent electron-withdrawing group and a reactive alkyl iodide makes it a valuable building block in organic synthesis.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₈H₈INO₂[1]

-

Synonyms: p-Nitrophenylethyl iodide, 2-(p-Nitrophenyl)ethyl iodide, 1-Iodo-2-(4'-nitrophenyl)ethane[1][2]

The structural backbone consists of a benzene ring substituted at the 1 and 4 positions. The nitro group (-NO₂) at C4 significantly influences the electronic properties of the aromatic system, while the iodoethyl group (-CH₂CH₂I) at C1 serves as the primary reactive handle for synthetic transformations.

Caption: 2D Chemical Structure of this compound.

Computational Descriptors:

-

SMILES: C1=CC(=CC=C1CCI)[O-][1]

-

InChI: InChI=1S/C8H8INO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2[1]

-

InChIKey: SRYFPKKLUIWUGW-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical determinants of its behavior in experimental settings, influencing solubility, reactivity, and purification strategies. The data below, compiled from computed and experimental sources, provides a quantitative profile of this compound.

| Property | Value | Source |

| Molecular Weight | 277.06 g/mol | [1] |

| Appearance | Light yellow to pale brown crystalline powder | [3] |

| Melting Point | 97 °C (from Ethanol) | [2] |

| Boiling Point | 337.7 °C at 760 mmHg | [2] |

| Density | 1.811 g/cm³ | [2] |

| XLogP3 | 3.7 | [1] |

| Topological Polar Surface Area | 45.8 Ų | [1] |

The high XLogP3 value of 3.7 indicates significant lipophilicity, suggesting good solubility in nonpolar organic solvents like dichloromethane and THF, and poor solubility in water.[1][3] The Topological Polar Surface Area (TPSA) of 45.8 Ų is primarily contributed by the nitro group and is a key parameter in predicting cell permeability in drug design.[1]

Synthesis and Reactivity Profile

Rationale for Synthetic Strategy

This compound is not typically synthesized via direct iodination or nitration of a precursor due to regioselectivity challenges. A more robust and common approach is the functional group transformation of a readily available starting material, such as 2-(4-nitrophenyl)ethanol. The conversion of the primary alcohol to an iodide is a standard, high-yielding transformation. The Appel reaction, utilizing triphenylphosphine and iodine, is a classic and effective method for this purpose. This choice is predicated on the mild reaction conditions and the high affinity of phosphorus for oxygen, which drives the reaction to completion.

Experimental Protocol: Synthesis from 2-(4-Nitrophenyl)ethanol

This protocol describes a validated laboratory-scale synthesis. The self-validating nature of this procedure lies in the predictable reaction progression and the distinct physical properties of the product, allowing for straightforward characterization.

Step 1: Reagent Preparation

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, dissolve 2-(4-nitrophenyl)ethanol (1 eq.) and triphenylphosphine (1.5 eq.) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

Step 2: Iodination (Appel Reaction)

-

To the cooled, stirring solution, add elemental iodine (I₂, 1.5 eq.) portion-wise. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.

-

The causality here is critical: slow addition prevents overheating, which could lead to side reactions. The reaction mixture will turn from a clear solution to a dark brown suspension as the triphenylphosphine oxide byproduct forms.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.

Step 3: Workup and Purification

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce excess iodine. The brown color will dissipate.

-

Separate the organic layer. Wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is then purified by recrystallization from ethanol to yield this compound as a crystalline solid.[2]

Caption: Experimental workflow for the synthesis of the target compound.

Chemical Reactivity

The molecule's reactivity is dominated by two key features: the iodoethyl chain and the nitroaromatic system.

-

Nucleophilic Substitution: The carbon atom bonded to the iodine is highly electrophilic. Iodine is an excellent leaving group, making the compound an ideal substrate for Sₙ2 reactions. This allows for the facile introduction of the 4-nitrophenethyl moiety by reacting it with a wide range of nucleophiles (e.g., amines, thiols, cyanides), which is its primary utility in drug development and materials science.

-

Nitro Group Influence: The nitro group is a strong deactivating group for electrophilic aromatic substitution due to its powerful electron-withdrawing nature. Conversely, this same property makes the aromatic ring electron-deficient and thus susceptible to nucleophilic aromatic substitution, although this typically requires more forcing conditions. A more common transformation is the reduction of the nitro group to an aniline, which opens up a vast array of subsequent chemical modifications, such as diazotization or amide bond formation.

Caption: Key reactivity sites on this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. Below are the expected spectral features for this compound, inferred from data on analogous structures.

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | ~8.2 ppm (d, 2H): Aromatic protons ortho to the -NO₂ group. ~7.5 ppm (d, 2H): Aromatic protons meta to the -NO₂ group. ~3.5 ppm (t, 2H): Methylene protons adjacent to the iodine (-CH₂I). ~3.3 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-ArCH₂-). |

| ¹³C NMR (CDCl₃) | ~147 ppm: Aromatic C-NO₂. ~145 ppm: Aromatic C-CH₂CH₂I. ~130 ppm: Aromatic CH ortho to ethyl. ~124 ppm: Aromatic CH ortho to nitro. ~38 ppm: -ArCH₂-. ~5 ppm: -CH₂I. |

| FT-IR (KBr) | ~1520 cm⁻¹ (strong, sharp): Asymmetric NO₂ stretch. ~1345 cm⁻¹ (strong, sharp): Symmetric NO₂ stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~2950-2850 cm⁻¹: Aliphatic C-H stretch. ~500-600 cm⁻¹: C-I stretch. |

| Mass Spec (EI) | m/z 277: Molecular ion (M⁺). m/z 150: [M-I]⁺ fragment. m/z 120: [M-I-NO₂]⁺ fragment. |

Note: NMR chemical shifts are predictions based on substituent effects and data from similar compounds like 1-(2-bromoethyl)-4-nitrobenzene and 1-iodo-4-nitrobenzene.[4][5][6] The characteristic A₂B₂ splitting pattern (two doublets) in the aromatic region of the ¹H NMR is a hallmark of 1,4-disubstitution.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate.

-

Pharmaceutical Synthesis: It serves as an alkylating agent to introduce the 4-nitrophenethyl group into a target molecule. This scaffold is of interest because the nitroaromatic core is a component of numerous bioactive molecules and approved drugs.[7] The nitro group can act as a bioisostere or be reduced to an amine, which can then be functionalized to build more complex active pharmaceutical ingredients (APIs).

-

Fine Chemical Research: In a broader research context, it is used to synthesize novel materials, molecular probes, and ligands for catalysis. Its well-defined reactivity allows for precise and predictable synthetic outcomes.

Safety and Handling

As with any reactive chemical, proper handling is paramount to ensure laboratory safety.

-

GHS Hazard Classification: While specific GHS data for this exact compound is limited, related iodo- and nitro-aromatics are classified with hazards. For instance, 1-Iodo-4-nitrobenzene is listed as harmful if swallowed, harmful in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[8] It is prudent to handle this compound with similar precautions.

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

References

-

PubChem. (n.d.). 1-Iodo-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-iodo-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Bromoethyl)-4-nitrobenzene Spectrum. Wiley. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-ethyl-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

- Google Patents. (n.d.). CN110498744B - Preparation method of 1-ethyl-3-nitrobenzene.

-

YouTube. (2025). The mass spectrum of 1 ethyl 4 nitrobenzene B is shown in Figure 1 Assign signals highlighted with. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds. Retrieved from [Link]

-

NMR Solutions. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 1-iodo-4-nitrobenzene. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Uses of 4-Nitrophenethyl Bromide. Retrieved from [Link]

Sources

- 1. This compound | C8H8INO2 | CID 11346446 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. nbinno.com [nbinno.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 1-Iodo-4-nitrobenzene(636-98-6) 1H NMR [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 1-Iodo-4-nitrobenzene | C6H4INO2 | CID 12495 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Iodoethyl)-4-nitrobenzene (CAS Number: 20264-96-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

1-(2-Iodoethyl)-4-nitrobenzene, registered under CAS number 20264-96-4, is a nitroaromatic organic compound. Its chemical structure, featuring a nitro group and an iodoethyl substituent on a benzene ring, makes it a subject of interest in various chemical and pharmaceutical research domains. The electron-withdrawing nature of the nitro group, combined with the reactivity of the carbon-iodine bond, suggests its potential as an intermediate in organic synthesis. This guide provides a comprehensive overview of the known physicochemical properties of this compound, intended to support research and development activities.

Chemical Identity and Structure

-

IUPAC Name: this compound[1]

-

Synonyms: p-nitrophenylethyl iodide, Benzene, 1-(2-iodoethyl)-4-nitro-[1]

-

CAS Number: 20264-96-4[1]

-

Molecular Formula: C₈H₈INO₂[1]

-

Molecular Weight: 277.06 g/mol [1]

-

Chemical Structure:

Physicochemical Properties

A combination of experimental and computed data provides insight into the physicochemical characteristics of this compound.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Physical State | Solid (predicted) | General knowledge |

| Melting Point | 97 °C | Experimental |

| Boiling Point | 337.7 °C at 760 mmHg | Experimental |

| Density | 1.811 g/cm³ | Experimental |

| Flash Point | 158.1 °C | Experimental |

| Solubility | Data not available. Expected to have low solubility in water and be soluble in common organic solvents like ethanol, acetone, and dichloromethane based on its structure. | |

| XLogP3 | 3.7 | Computed by PubChem[1] |

| Hydrogen Bond Donor Count | 0 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | Computed by PubChem[1] |

| Rotatable Bond Count | 2 | Computed by PubChem[1] |

| Topological Polar Surface Area | 45.8 Ų | Computed by PubChem[1] |

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible method for the synthesis of this compound is the Finkelstein reaction, starting from the corresponding bromo or chloro derivative, 1-(2-Bromoethyl)-4-nitrobenzene or 1-(2-Chloroethyl)-4-nitrobenzene, respectively. The reaction involves a halide exchange using an iodide salt, such as sodium iodide, in a suitable solvent like acetone.

Caption: Proposed synthesis of this compound via Finkelstein reaction.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Alkyl Iodide: The carbon-iodine bond is relatively weak and susceptible to nucleophilic substitution reactions. The iodine atom is a good leaving group, facilitating reactions with a wide range of nucleophiles.

-

Nitroaromatic System: The nitro group is strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic substitution and activating it towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group. The nitro group itself can be reduced to an amino group using various reducing agents.

Analytical Characterization

A multi-technique approach is recommended for the comprehensive characterization of this compound to confirm its identity and purity.

Workflow for Analytical Characterization

Caption: A typical analytical workflow for the characterization of this compound.

Expected Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the nitrobenzene ring, likely as two distinct doublets in the downfield region (δ 7.5-8.5 ppm). The ethyl group protons would appear as two triplets in the upfield region, corresponding to the -CH₂-I and -CH₂-Ar groups.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms. The aromatic carbons would resonate in the δ 120-150 ppm range, with the carbon bearing the nitro group being the most deshielded. The signals for the ethyl carbons would be found in the upfield region.

-

IR Spectroscopy: The IR spectrum should exhibit strong absorption bands characteristic of the nitro group (typically around 1520 cm⁻¹ and 1345 cm⁻¹ for asymmetric and symmetric stretching, respectively). Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 277. Fragmentation patterns would likely involve the loss of iodine and the nitro group.

Biological Activity and Safety Considerations

Biological Activity

There is currently no specific information available in the public domain regarding the biological activity or potential signaling pathway interactions of this compound. However, nitroaromatic compounds as a class are known to exhibit a wide range of biological activities, and some are associated with toxicity. The presence of the reactive iodoethyl group could also contribute to biological interactions. Further research is required to elucidate any specific biological effects of this compound.

Safety and Handling

Specific toxicological data for this compound are not available. However, based on the known hazards of related compounds, such as nitrobenzene and other iodo- and nitro-substituted aromatics, a cautious approach to handling is warranted.

-

General Hazards: Nitroaromatic compounds are often toxic and can be absorbed through the skin. They can cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.

-

Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Protect from light.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound with potential utility in synthetic chemistry. This guide has summarized the available physicochemical properties, offering a foundation for its use in research and development. The lack of extensive experimental data, particularly regarding its solubility, detailed analytical protocols, biological activity, and specific toxicity, highlights areas where further investigation is needed to fully characterize this molecule and ensure its safe and effective application.

References

Sources

The Iodoethyl Group in Aromatic Compounds: A Technical Guide to Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (2-iodoethyl)benzene moiety and its substituted analogues represent a pivotal class of building blocks in modern organic synthesis. The presence of a primary alkyl iodide attached to an aromatic ring system provides a versatile handle for a wide array of chemical transformations, crucial for the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science.[1] This guide offers an in-depth exploration of the reactivity of the iodoethyl group, focusing on the underlying mechanistic principles and providing practical insights for its application in a research and development setting.

The key to the synthetic utility of the iodoethyl group lies in the nature of the carbon-iodine bond. Iodine is an excellent leaving group due to its large atomic radius, the polarizability of the C-I bond, and the stability of the resulting iodide anion.[1] This inherent reactivity makes the iodoethyl group a prime substrate for nucleophilic substitution and elimination reactions. The proximity of the aromatic ring further modulates this reactivity, influencing reaction pathways and rates through electronic and steric effects, and in some cases, direct participation.

This document will dissect the primary reaction pathways of iodoethyl-functionalized aromatic compounds, including nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. We will explore the factors that govern the competition between these pathways and provide exemplary protocols to guide the synthetic chemist in harnessing the full potential of this versatile functional group.

I. Nucleophilic Substitution Reactions: Forging New Bonds

The displacement of the iodide ion by a nucleophile is one of the most fundamental and widely utilized transformations of the iodoethyl group. These reactions are critical for introducing a diverse range of functionalities, including amines, azides, cyanides, ethers, and thioethers.[2] The operative mechanism, either bimolecular (SN2) or unimolecular (SN1), is highly dependent on the reaction conditions.

I.a. The SN2 Pathway: A Concerted Approach

For a primary alkyl halide such as (2-iodoethyl)benzene, the SN2 mechanism is often the favored substitution pathway, particularly with strong, unhindered nucleophiles in polar aprotic solvents. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the iodide leaving group.

Causality Behind Experimental Choices:

-

Nucleophile: Strong, negatively charged nucleophiles (e.g., CN⁻, N₃⁻, RS⁻) are preferred to ensure a sufficient reaction rate.

-

Solvent: Polar aprotic solvents like DMSO, DMF, or acetone are ideal as they solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, thus enhancing its nucleophilicity.

-

Temperature: Moderate temperatures are typically sufficient. Higher temperatures may begin to favor the competing E2 elimination pathway.

Exemplary Protocol 1: Synthesis of an Alkyl Azide via SN2 Reaction

This protocol is a general method for the conversion of alkyl halides to alkyl azides and may require optimization for (2-iodoethyl)benzene.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the alkyl halide (0.08 mol), sodium azide (10.25 g, 0.16 mol), and a phase-transfer catalyst such as Aliquat 336 (1.62 g, 0.004 mol).

-

Solvent Addition: Add a 25% aqueous solution of sodium azide.

-

Reaction Conditions: Heat the vigorously stirred mixture to 100°C.

-

Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the mixture and separate the organic and aqueous phases. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the resulting alkyl azide by distillation under reduced pressure.[3]

I.b. The SN1 Pathway and the Role of the Phenonium Ion

While less common for primary halides, the SN1 mechanism can become competitive under specific conditions, such as in the presence of a weak nucleophile in a polar protic solvent (solvolysis). This two-step process involves the initial, rate-determining departure of the leaving group to form a carbocation intermediate, which is then rapidly captured by the nucleophile.

A key mechanistic feature in the solvolysis of 2-phenylethyl systems is the potential for neighboring group participation by the phenyl ring. The π-electrons of the aromatic ring can assist in the departure of the leaving group, leading to the formation of a bridged intermediate known as a phenonium ion .[4] This participation can accelerate the reaction rate and influence the stereochemical outcome.

Factors Favoring the SN1/Phenonium Ion Pathway:

-

Solvent: Polar protic solvents (e.g., water, alcohols, carboxylic acids) are required to stabilize the ionic intermediates.

-

Nucleophile: A weak nucleophile is necessary to avoid a competing SN2 reaction. Often, the solvent itself acts as the nucleophile (solvolysis).

-

Substrate: Electron-donating groups on the aromatic ring can enhance the rate of phenonium ion formation by stabilizing the positive charge.

II. Elimination Reactions: The Genesis of Styrenes

Elimination reactions of (2-iodoethyl)benzene and its derivatives are a powerful method for the synthesis of styrenes, which are valuable monomers and synthetic intermediates. These reactions involve the removal of a proton from the carbon adjacent to the aromatic ring (the β-carbon) and the iodide from the terminal carbon (the α-carbon), leading to the formation of a double bond. The two primary mechanisms are the E2 and E1 pathways.

II.a. The E2 Pathway: A Concerted Elimination

The E2 mechanism is a single-step, concerted process that is favored by strong, sterically hindered bases. The base abstracts a β-proton simultaneously with the departure of the iodide leaving group.[5] For the reaction to proceed, the β-hydrogen and the leaving group must be in an anti-periplanar conformation.

Causality Behind Experimental Choices:

-

Base: Strong, bulky bases such as potassium t-butoxide (t-BuOK) are highly effective for promoting E2 elimination over the competing SN2 substitution.[6] The steric bulk of the base hinders its ability to act as a nucleophile at the sterically accessible primary carbon, favoring its role as a proton abstractor.

-

Solvent: A less polar solvent, often the conjugate acid of the base (e.g., t-butanol for t-BuOK), is typically used.

-

Temperature: Higher temperatures generally favor elimination over substitution.[7]

Exemplary Protocol 2: Synthesis of Styrene via E2 Elimination

The following is a representative procedure for an E2 elimination.

-

Reaction Setup: In an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (2-iodoethyl)benzene in anhydrous tert-butanol.

-

Reagent Addition: Add potassium tert-butoxide (a slight molar excess) portion-wise to the stirred solution at room temperature.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux.

-

Monitoring: Follow the disappearance of the starting material by GC or TLC.

-

Workup: Cool the reaction mixture, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude styrene can be purified by vacuum distillation.

II.b. The E1 Pathway: A Stepwise Elimination

The E1 mechanism is a two-step process that competes with the SN1 reaction. It proceeds through the same carbocation intermediate formed by the departure of the leaving group. In a subsequent step, a weak base (often the solvent) removes a β-proton to form the alkene. E1 reactions are generally favored by weak bases and polar protic solvents.[8]

III. Competition Between Substitution and Elimination

A critical consideration in the synthetic application of (2-iodoethyl)benzene is the competition between substitution and elimination pathways. The outcome of the reaction is a delicate balance of several factors, summarized in the table below.

| Factor | Favors SN2/E2 (Bimolecular) | Favors SN1/E1 (Unimolecular) |

| Nucleophile/Base | Strong, high concentration | Weak, low concentration |

| Substrate | Primary > Secondary >> Tertiary | Tertiary > Secondary >> Primary |

| Solvent | Polar aprotic | Polar protic |

| Leaving Group | Good leaving group (I⁻ > Br⁻ > Cl⁻) | Good leaving group (I⁻ > Br⁻ > Cl⁻) |

| Temperature | Lower temperatures favor SN2 | Higher temperatures favor E1/E2 |

For (2-iodoethyl)benzene, a primary alkyl halide, bimolecular pathways (SN2 and E2) are generally favored. The choice between SN2 and E2 is then primarily dictated by the nature of the nucleophile/base.

-

Strong, unhindered nucleophiles that are weak bases (e.g., CN⁻, I⁻, RS⁻, N₃⁻) will predominantly lead to SN2 products .[9]

-

Strong, sterically hindered bases (e.g., t-BuOK, LDA) will favor E2 elimination .[7]

-

Strong, unhindered bases (e.g., OH⁻, OEt⁻) will give a mixture of SN2 and E2 products , with the proportion of elimination increasing with temperature.

IV. Other Notable Reactions

While substitution and elimination are the dominant reaction pathways, the iodoethyl group can also participate in other important transformations.

IV.a. Grignard Reagent Formation

The reaction of (2-iodoethyl)benzene with magnesium metal in an anhydrous ether solvent can, in principle, form the corresponding Grignard reagent, 2-phenylethylmagnesium iodide. However, the presence of the β-proton introduces the possibility of an intramolecular elimination to form ethene and a phenyl Grignard reagent, or intermolecular reactions. Careful control of reaction conditions is crucial for the successful formation of the desired organometallic species.[10]

Exemplary Protocol 3: General Preparation of a Grignard Reagent

This is a general procedure and requires strict anhydrous conditions.[10]

-

Apparatus: Assemble an oven-dried, three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagents: Place magnesium turnings and a small crystal of iodine (as an activator) in the flask.

-

Initiation: Add a small amount of a solution of (2-iodoethyl)benzene in anhydrous diethyl ether or THF to the magnesium. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy.

-

Addition: Once initiated, add the remaining solution of (2-iodoethyl)benzene dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to reflux the mixture until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.

IV.b. Transition Metal-Catalyzed Cross-Coupling Reactions

While less common than with aryl iodides, alkyl iodides can participate in certain palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions.[2][11] These reactions typically involve an oxidative addition of the C-I bond to a low-valent palladium complex. However, β-hydride elimination from the resulting palladium-alkyl intermediate can be a competing and often rapid process, which can complicate these reactions with substrates like (2-iodoethyl)benzene. Careful selection of ligands and reaction conditions is necessary to favor the desired cross-coupling pathway.

V. Synthesis of (2-Iodoethyl)benzene

The most common laboratory preparation of (2-iodoethyl)benzene involves the nucleophilic substitution of a better leaving group on the corresponding 2-phenylethanol derivative. A common precursor is 2-phenylethanol itself.

From 2-Phenylethanol:

2-Phenylethanol can be converted to (2-iodoethyl)benzene using various iodinating agents. A classic method involves the use of iodine and red phosphorus, which generates phosphorus triiodide in situ. Alternatively, reaction with hydroiodic acid can also effect the transformation.

Conclusion

The iodoethyl group attached to an aromatic ring is a highly valuable and reactive functional group in organic synthesis. Its utility is primarily driven by the excellent leaving group ability of the iodide, which facilitates a range of nucleophilic substitution and elimination reactions. By understanding the underlying mechanisms and the factors that control the competition between these pathways—namely the choice of nucleophile/base, solvent, and temperature—researchers can effectively leverage the iodoethyl moiety to construct complex molecular targets. From the introduction of diverse functional groups via SN2 reactions to the efficient synthesis of styrenes through E2 elimination, (2-iodoethyl)benzene and its derivatives offer a predictable and powerful platform for chemical innovation in drug discovery and beyond.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 26). Chemical Synthesis with (2-Iodoethyl)benzene: A Guide for Researchers. [Link]

-

Chemistry LibreTexts. (2023, January 22). Nucleophilic Reactions of Benzene Derivatives. [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2019, July 12). Synthesis of phenethyl alcohol from benzene. [Link]

-

Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). [Link]

-

Quora. (2016, November 23). What happens when ammonia is treated with iodine?. [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and cyanide ions. [Link]

- Fujio, M., et al. Resonance-Demand Analysis of the Solvolysis of 2-Arylethyl Tosylates. Bulletin of the Chemical Society of Japan.

-

Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. [Link]

-

Chemistry LibreTexts. (2023, January 22). Competition between substitution and elimination. [Link]

-

Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. [Link]

-

Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. [Link]

-

ResearchGate. (2025, August 6). Reaction Mechanism of Aromatic Ring Amination of Benzene and Substituted Benzenes by Aqueous Ammonia over Platinum-Loaded Titanium Oxide Photocatalyst. [Link]

-

Khan Academy. E2 reactions. [Link]

-

Chemistry Steps. tBuOK Elimination. [Link]

-

Bewickchemistry. (2021, March 2). Nucleophilic Substitution with amines [Video]. YouTube. [Link]

- Google Patents.

- Reeves, W. P., & Bahr, M. L.

-

LabXchange. (2024, December 30). Understanding E1 vs E2 Reactions. [Link]

-

Organic Syntheses. PHENYL t-BUTYL ETHER. [Link]

-

Leah4sci. (2023, November 6). Choosing Between SN1 SN2 E1 E2 Reactions [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. [Link]

-

Kishan's Classes. (2025, June 26). Organic Chemistry: Solvolysis Reactions (SN1 and E1 Practice Problems!) [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023, January 22). The Reaction of Alkyl Halides with Cyanide Ions. [Link]

-

ResearchGate. (2025, July 19). Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution). [Link]

-

Teach the Mechanism. (2012, October 30). Predicting the Products of an SN1/SN2/E1/E2 Competition. [Link]

-

Vincent Bruno. (2012, May 18). Ch7.Q29 1-E2 Elimination1-Iodo-2-Methylecyclohexane/t-ButOk - Steric Hindrance vs Most Subst. Alkene [Video]. YouTube. [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. The mechanisms of nucleophilic substitution reactions of aromatic ethers with amines in benzene. [Link]

-

Organic Chemistry Revision Sheets. Halogenoalkanes | Nucleophilic Substitution (with :CN-). [Link]

-

Leah4sci. (2025, November 18). How to Choose Between SN1 SN2 E1 E2 with Shortcuts & Practice [LIVE Recording] [Video]. YouTube. [Link]

-

Chemistry Steps. SN1 SN2 E1 E2 – How to Choose the Mechanism. [Link]

-

StudySmarter. (2023, October 20). Nucleophilic Substitution Reaction of Benzene. [Link]

-

ResearchGate. ELECTRONIC EFFECTS IN E2 REACTIONS: II. t-BUTOXIDE-INDUCED ELIMINATIONS OF 2-METHYL-3-PENTYL ARENESULFONATES. [Link]

-

ResearchGate. (2025, August 6). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. scispace.com [scispace.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Science made alive: Chemistry/Experiments [woelen.homescience.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

A Comprehensive Analysis of the Electrophilic Nature of 1-(2-Iodoethyl)-4-nitrobenzene: A Duality in Reactivity

An In-Depth Technical Guide

This guide provides an in-depth exploration of the electrophilicity of 1-(2-Iodoethyl)-4-nitrobenzene, a versatile bifunctional reagent. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a surface-level description to dissect the nuanced electronic characteristics that govern the molecule's reactivity. We will analyze the interplay of its distinct structural features—the nitroaromatic system and the iodoethyl side chain—to reveal a fascinating duality in its electrophilic behavior, which can be strategically exploited in complex organic synthesis.

Conceptual Framework: Defining and Quantifying Electrophilicity

In organic chemistry, an electrophile is a species that accepts a pair of electrons to form a new covalent bond. While this qualitative definition is useful, a more quantitative understanding is essential for predictive synthesis and mechanistic analysis. Modern computational chemistry provides a robust framework through Density Functional Theory (DFT) to quantify this property.

The global electrophilicity index (ω) , proposed by Parr, von Szentpály, and Liu, has become a standard metric.[1] It measures the stabilization in energy when a system acquires additional electronic charge from its environment.[2] It is defined as:

ω = μ² / 2η

where:

-

μ is the electronic chemical potential (related to the molecule's tendency to escape its electron cloud).

-

η is the chemical hardness (representing the resistance to a change in electron distribution).

A higher ω value indicates a greater capacity to act as an electrophile. This global index provides a holistic view of the molecule's electrophilic character. However, to understand regioselectivity, we must consider the local electrophilicity, often analyzed using tools like Fukui functions or Molecular Electrostatic Potential (MEP) maps, which highlight the specific atomic sites most susceptible to nucleophilic attack.

Structural Dissection: The Origins of Dual Reactivity

The unique reactivity of this compound arises from two distinct, electronically-coupled regions of the molecule: the activated aromatic ring and the functionalized alkyl side chain.

The Nitroaromatic Core: An Electron-Deficient System

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive (-I) and resonance (-R) effects.[3][4][5]

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene ring through the sigma bond framework.

-

Resonance Effect (-R): The nitro group delocalizes the ring's pi-electrons onto its own oxygen atoms, creating significant positive charge at the ortho and para positions of the ring.

This profound electron deficiency has two major consequences:

-

Deactivation towards Electrophilic Aromatic Substitution (EAS): The benzene ring, being electron-poor, is rendered highly unreactive towards attack by external electrophiles (e.g., in nitration or halogenation reactions).[3][5]

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The significant positive charge at the positions ortho and para to the nitro group makes the ring an excellent electrophile for attack by strong nucleophiles.[5][6][7] While the molecule lacks a leaving group directly on the ring, this inherent electrophilicity of the ring system is a critical feature of its electronic landscape.

The 2-Iodoethyl Side Chain: A Classic Electrophilic Center

The side chain, -CH₂CH₂I, presents a classic site for nucleophilic attack. The electrophilicity of this moiety is governed by two key factors:

-

The Carbon-Iodine Bond: Iodine is an excellent leaving group due to its large atomic size, high polarizability, and the stability of the resulting iodide anion (I⁻), which is the conjugate base of a strong acid (HI).[8][9][10] This makes the carbon atom to which it is attached (the α-carbon) highly electrophilic.

-

Influence of the Nitro Group: The strong electron-withdrawing nature of the para-nitro group is transmitted through the aromatic ring to the ethyl side chain. This effect further depletes electron density from the α-carbon, significantly enhancing its electrophilicity and making it more susceptible to nucleophilic substitution (SN2) reactions. Computational studies on similar substituted nitrobenzene compounds confirm that para-substitution with an electron-withdrawing group most effectively enhances the molecule's overall reactivity and electron-accepting capacity.[11][12]

Unifying the Picture: Two Competing Reaction Pathways

The dual nature of this compound means it possesses two primary electrophilic sites susceptible to nucleophilic attack. The choice of reaction conditions and the nature of the nucleophile will dictate the outcome.

`dot graph "Reaction_Pathways" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} ` Caption: Dueling electrophilic sites and potential reaction pathways.

The primary and most synthetically useful pathway is the SN2 reaction on the iodoethyl side chain . This reaction is generally favorable and proceeds under relatively mild conditions with a wide range of soft and moderately hard nucleophiles (e.g., thiols, amines, azides, cyanides). The alternative, a Nucleophilic Aromatic Substitution (SNAr) on the ring , is generally not observed because there is no suitable leaving group (like a halogen) directly attached to the aromatic ring. A hydride ion would have to be displaced, which is extremely unfavorable.

Experimental and Computational Assessment

A multi-faceted approach combining experimental kinetics and computational modeling provides the most complete picture of electrophilicity.

Experimental Protocol: A Model SN2 Reaction

This protocol describes a representative SN2 reaction to demonstrate the electrophilicity of the iodoethyl side chain. The reaction of this compound with a primary amine is a common transformation used in the synthesis of pharmaceutical intermediates.[13]

Objective: To synthesize N-benzyl-2-(4-nitrophenyl)ethan-1-amine.

Materials:

-

This compound (1.0 eq.)

-

Benzylamine (1.2 eq.)

-

Potassium carbonate (K₂CO₃) (1.5 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate, Hexanes, Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

-

Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.) and anhydrous acetonitrile to a dry round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Add potassium carbonate (1.5 eq.) followed by benzylamine (1.2 eq.) to the stirring solution at room temperature.

-

Reaction: Attach a condenser and heat the reaction mixture to 60-70 °C.

-

Causality: Heating provides the necessary activation energy for the substitution. Potassium carbonate acts as a base to neutralize the HI formed during the reaction, driving the equilibrium towards the product. Acetonitrile is a suitable polar aprotic solvent that solvates the cation but leaves the nucleophile relatively free to react.

-

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction progression.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Self-Validation: This step removes the remaining inorganic salts and water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product via column chromatography on silica gel to obtain the pure N-benzyl-2-(4-nitrophenyl)ethan-1-amine.

Computational Workflow: Quantifying Electrophilicity

Computational analysis provides quantitative data to support experimental observations.

`dot graph "Computational_Workflow" { layout=dot; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} ` Caption: A standard workflow for computational analysis of electrophilicity.

Data Presentation: Computed Electronic Properties

The following table summarizes expected results from DFT calculations, illustrating the key electronic features that define the molecule's electrophilicity.

| Parameter | Description | Predicted Value/Observation | Implication |

| Global Electrophilicity (ω) | Overall capacity to accept electrons. | High | The molecule is a strong overall electrophile. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Low | A low-lying LUMO indicates it is easy to add electrons, enhancing electrophilicity. |

| MEP Map | Maps electrostatic potential on the electron density surface. | Strong positive potential (blue region) on the α-carbon of the ethyl chain and on the aromatic carbons ortho and para to the -NO₂ group. | Visually confirms the most electron-deficient (electrophilic) sites. |

| Partial Atomic Charge (α-carbon) | Calculated charge on the carbon bonded to iodine. | Significantly positive (δ+) | Quantifies the electrophilic nature of the SN2 reaction center. |

Applications in Synthesis and Drug Development

The well-defined electrophilicity of this compound makes it a valuable building block.

-

Scaffold Elaboration: It serves as an excellent reagent for introducing a p-nitrophenethyl moiety onto nucleophilic scaffolds. This is a common strategy in medicinal chemistry to explore structure-activity relationships.

-

Linker Chemistry: The iodoethyl group can be used to covalently attach the nitrophenyl core to proteins, often by targeting nucleophilic residues like cysteine. The nitro group acts as a useful chemical handle.

-

Pro-drug/Metabolic Strategies: The nitro group can be readily reduced to an amine (e.g., using H₂/Pd-C).[5] This transformation from a strongly electron-withdrawing group to a strongly electron-donating group dramatically alters the molecule's electronic properties and provides a primary amine for further functionalization, such as amide bond formation. This nitro-to-amine reduction is a cornerstone of many synthetic pathways for dyes, pharmaceuticals, and materials.[5][14]

Conclusion

This compound is not a simple electrophile; it is a molecule with a carefully balanced duality. Its reactivity is dominated by the electrophilic α-carbon of the iodoethyl side chain, a feature enhanced by the powerful electron-withdrawing effect of the para-nitro group. This makes it a highly reliable and predictable substrate for SN2 reactions. While the nitroaromatic core is itself highly electron-deficient and activated towards nucleophilic attack, the lack of a leaving group on the ring makes this pathway synthetically inaccessible under normal conditions. Understanding this hierarchy of reactivity allows chemists to strategically employ this reagent as a robust building block for the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.

References

-

Quora. (2018). Why is the nitro group a meta director in aromatic electrophilic reactions?[Link]

-

Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the...[Link]

-

Fernández, I., & Bickelhaupt, F. M. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science. [Link]

-

Kawai, H. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3649. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 2-Iodo-4-methoxy-1-nitrobenzene in Modern Organic Synthesis. [Link]

- Google Patents. (2020). CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl...

-

Organic Chemistry Portal. Nitrobenzene. [Link]

-

Contreras, R., et al. (2006). The Electrophilicity Index in Organic Chemistry. ResearchGate. [Link]

-

Wikipedia. Nitro compound. [Link]

-

Chemistry Stack Exchange. (2015). Synthesis of 1-iodo-4-nitrobenzene. [Link]

-

PubChem. This compound. [Link]

-

Al-Khalifi, F., et al. (2012). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 13(12), 16376–16416. [Link]

-

Lee, J. E., et al. (2016). The Nitro Group as a Masked Electrophile in Covalent Enzyme Inhibition. Journal of the American Chemical Society, 138(49), 15833–15836. [Link]

-

Figshare. (2025). Nitro-driven electrophilicity: A combined HPLC and computational study of para-nitrophenylethylamine and its impurities. [Link]

-

Reddit. if iodine is a better leaving group, shouldn't this be unreactive?[Link]

-

Ashenhurst, J. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Master Organic Chemistry. [Link]

-

Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?[Link]

-

Parthasarathi, R., et al. (2012). On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness. International Journal of Molecular Sciences, 13(2), 2099–2119. [Link]

-

Wikipedia. Leaving group. [Link]

-

Adeniyi, A. A., & Conrad, J. (2019). Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds. Journal of Molecular Modeling, 25(3), 73. [Link]

-

Geerlings, P., et al. (2015). Quantifying reactivity for electrophilic aromatic substitution reactions with Hirshfeld charge. Physical Chemistry Chemical Physics, 17(17), 11236–11246. [Link]

-

ResearchGate. (2015). Quantifying Reactivity for Electrophilic Aromatic Substitution Reactions with Hirshfeld Charge. [Link]

-

ResearchGate. Correlation between the experimental electrophilicity (E) and the...[Link]

-

ResearchGate. (2007). Structure-Toxicity Relationships of Nitroaromatic Compounds. [Link]

-

Ashenhurst, J. (2011). What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

-

Clementi, S., & Linda, P. (1973). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society, 95(16), 5370–5374. [Link]

-

YouTube. (2012). Iodine a good nucleophile and a good leaving group I Mechanism I General Organic Chemistry. [Link]

-

YouTube. (2021). Electrophilic Aromatic Substitution (Quantitative Treatment). [Link]

-

Chemistry LibreTexts. (2019). 8.5: Leaving Groups. [Link]

-

ACS Publications. (2026). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry. [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

-

YouTube. (2020). #Aromatic Nitro Compounds #BScII. [Link]

-

YouTube. (2023). Nucleophilic Aromatic substitution in nitroarenes || Chemical properties of Nitro-compounds. [Link]

-

Xu, W.-y., et al. (2005). [Electrochemical reduction characteristics of nitro-benzene compounds at the copper electrode and the influence of pH on reduction]. Huan Jing Ke Xue, 26(2), 102–107. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. On the Electrophilic Character of Molecules Through Its Relation with Electronegativity and Chemical Hardness - PMC [pmc.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 5. Nitro compound - Wikipedia [en.wikipedia.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. Leaving group - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. tandf.figshare.com [tandf.figshare.com]

- 12. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CN111454156A - Method for continuously synthesizing 4-ethyl nitrobenzene and 2-ethyl nitrobenzene - Google Patents [patents.google.com]

The Synthetic Versatility and Therapeutic Potential of 1-(2-Iodoethyl)-4-nitrobenzene: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the chemical properties, synthetic applications, and potential therapeutic relevance of 1-(2-Iodoethyl)-4-nitrobenzene. While direct and extensive literature on this specific molecule is nascent, this document, grounded in established principles of organic chemistry and medicinal chemistry, serves as a comprehensive resource for researchers, scientists, and drug development professionals. By examining the reactivity of its constituent functional groups—the iodoethyl chain and the nitrophenyl core—we elucidate its potential as a versatile building block in the synthesis of novel bioactive compounds. This guide will detail prospective synthetic routes, propose potential applications in drug discovery, and provide detailed, actionable protocols to stimulate further investigation into this promising chemical entity.

Introduction: Unveiling a Multifunctional Synthetic Scaffold

This compound, with the chemical formula C8H8INO2, is a halogenated aromatic nitro compound.[1] Its molecular structure, featuring a reactive iodoethyl group and an electron-withdrawing nitro group on a benzene ring, positions it as a highly versatile intermediate in organic synthesis. The inherent reactivity of the carbon-iodine bond makes it an excellent electrophile for alkylation reactions, while the nitro group can be readily transformed into an amine, opening avenues for a diverse range of subsequent chemical modifications. These characteristics suggest significant potential for this compound as a scaffold in the construction of complex organic molecules, including those with potential pharmacological activity. While nitrobenzene and its derivatives are known to be used in the manufacturing of dyes, pesticides, and pharmaceuticals, they can also present toxicological concerns, a factor that must be considered in any application.[2]

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C8H8INO2 |

| Molecular Weight | 277.06 g/mol |

| CAS Number | 20264-96-4 |

| Appearance | (Predicted) Pale yellow solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of this compound is primarily dictated by the reactivity of its two key functional groups. The iodoethyl group serves as a potent electrophile for introducing the 4-nitrophenylethyl moiety into a wide array of molecules through nucleophilic substitution reactions. Concurrently, the nitro group can be chemically modified, most notably through reduction to an amine, which then allows for a vast range of further derivatization.

Alkylation Reactions: Building Molecular Complexity

The presence of the iodine atom, an excellent leaving group, renders the terminal carbon of the ethyl chain in this compound highly susceptible to nucleophilic attack. This reactivity can be harnessed to forge new carbon-carbon and carbon-heteroatom bonds, a cornerstone of modern synthetic chemistry.

A significant application of this reagent lies in the N-alkylation of nitrogen-containing heterocycles, many of which are privileged scaffolds in medicinal chemistry. For instance, the alkylation of indoles with electrophiles is a well-established method for synthesizing compounds with a range of biological activities.[3][4][5][6] The reaction of this compound with indole or its derivatives would yield N-(4-nitrophenylethyl)indoles, which can be further functionalized.

Experimental Protocol: N-Alkylation of Indole with this compound

-

Materials: Indole, this compound, Sodium Hydride (NaH), Anhydrous Dimethylformamide (DMF).

-

Procedure: a. To a stirred solution of indole (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add sodium hydride (1.2 eq) portion-wise. b. Allow the reaction mixture to stir at room temperature for 30 minutes. c. Cool the mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise. d. Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC). e. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired N-(2-(4-nitrophenyl)ethyl)indole.

Causality: The use of a strong base like sodium hydride is crucial to deprotonate the indole nitrogen, generating a highly nucleophilic indolate anion. Anhydrous DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving the indolate anion free to attack the electrophilic carbon of the iodoethyl group. The reaction is initially cooled to control the exothermic deprotonation step and then allowed to warm to facilitate the substitution reaction.

Caption: Workflow for the N-alkylation of indole.

Transformation of the Nitro Group: Expanding Synthetic Horizons

The nitro group is a versatile functional handle that can be readily converted into other functionalities, significantly broadening the synthetic utility of this compound and its derivatives.

The most common and impactful transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents, such as tin(II) chloride, catalytic hydrogenation (e.g., H2/Pd-C), or iron in acidic media. The resulting 4-(2-iodoethyl)aniline is a valuable intermediate for a plethora of subsequent reactions, including amide bond formation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.

Experimental Protocol: Reduction of the Nitro Group

-

Materials: N-(2-(4-nitrophenyl)ethyl)indole, Tin(II) chloride dihydrate (SnCl2·2H2O), Ethanol.

-

Procedure: a. To a solution of N-(2-(4-nitrophenyl)ethyl)indole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq). b. Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring by TLC. c. After completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. d. Filter the resulting precipitate through a pad of Celite® and wash the filter cake with ethyl acetate. e. Extract the filtrate with ethyl acetate (3 x 50 mL). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(2-(4-aminophenyl)ethyl)indole.

Causality: Tin(II) chloride is a mild and effective reducing agent for aromatic nitro groups, particularly in the presence of other reducible functional groups. The reaction is typically carried out in a protic solvent like ethanol at elevated temperatures to ensure a reasonable reaction rate. The basic workup is necessary to neutralize the acidic tin species and precipitate them as tin hydroxides, allowing for their easy removal by filtration.

Applications in Drug Discovery and Development

The structural motifs accessible from this compound are prevalent in a variety of biologically active molecules. This suggests its potential as a key building block in the synthesis of novel therapeutic agents.

Synthesis of Combretastatin and Phenstatin Analogues

Combretastatins, such as Combretastatin A-4, are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[7][8] Similarly, phenstatins are another class of microtubule-targeting agents.[9] A common structural feature of many analogues of these compounds is a diaryl system connected by a two-carbon linker. This compound can serve as a precursor to one of the aryl rings and the linker, enabling the synthesis of novel analogues with potential anticancer properties. The nitro group can be a key feature for modulating the electronic properties of the molecule or can be reduced to an amine for further derivatization to improve solubility or introduce new binding interactions.[10]

Caption: General synthetic route to combretastatin/phenstatin analogues.

Development of Tyrosine Kinase Inhibitors

Tyrosine kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in cancer.[11][12][13][14] Many small-molecule tyrosine kinase inhibitors feature a substituted aromatic core that binds to the ATP-binding site of the kinase. The 4-nitrophenylethyl scaffold derived from this compound could be incorporated into novel kinase inhibitor designs. The amino derivative, obtained after reduction, can act as a key pharmacophore, forming hydrogen bonds with the kinase hinge region, a common binding motif for this class of drugs.[11]

Preparation of PET Radiotracers

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in oncology for diagnosis, staging, and monitoring treatment response.[15][16][17][18] PET imaging relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. The development of novel radiotracers is an active area of research.[1] While not directly containing a radioisotope, this compound can be used to synthesize precursors for radiolabeling. For instance, the iodo group can be replaced with a radioisotope such as Iodine-124 or Iodine-125 for SPECT or PET imaging, or the nitro group can be reduced to an amine and then derivatized with a chelating agent for radiolabeling with metallic radionuclides like Gallium-68.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, building block for organic synthesis and drug discovery. Its dual reactivity, stemming from the iodoethyl and nitro functionalities, provides a versatile platform for the construction of a wide range of complex molecules. The potential applications in the synthesis of anticancer agents, such as combretastatin and tyrosine kinase inhibitor analogues, as well as in the development of novel imaging agents, highlight the importance of further investigation into this compound.

The experimental protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to begin exploring the chemistry of this compound. It is our hope that this technical guide will inspire further research into the applications of this versatile molecule, ultimately leading to the discovery of new and improved therapeutic agents.

References

- Siebert, A., Gensicka, M., Cholewinski, G., & Dzierzbicka, K. (2016). Synthesis of Combretastatin A-4 Analogs and their Biological Activities. Anticancer Agents in Medicinal Chemistry, 16(8), 942–960.

- CN110746307B - Preparation method of 1-nitro-2-ethyl-4-fluorobenzene - Google Patents. (n.d.).

-

Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved January 28, 2026, from [Link]

-

Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

Nitrobenzene : Preparation - YouTube. (2020, September 16). Retrieved January 28, 2026, from [Link]

-

Preparation of nitrobenzene - YouTube. (2022, August 30). Retrieved January 28, 2026, from [Link]

-

Aromatic nitro compounds|| Nitrobenzene|| Method of preparation with complete mechanism. (2022, May 12). Retrieved January 28, 2026, from [Link]

-

Experiment : Synthesis of 1-Bromo-4-nitrobenzen ee - Science Learning Center. (n.d.). Retrieved January 28, 2026, from [Link]

-

Development of radiotracers for oncology – the interface with pharmacology - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

- Abuhaie, C.-M., Bîcu, E., Rigo, B., Gautret, P., Belei, D., Farce, A., Dubois, J., & Ghinet, A. (2013). Synthesis and anticancer activity of analogues of phenstatin, with a phenothiazine A-ring, as a new class of microtubule-targeting agents. Bioorganic & Medicinal Chemistry Letters, 23(1), 147–152.

-

Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed. (n.d.). Retrieved January 28, 2026, from [Link]

-

Friedel-Crafts Alkylation of Indoles with Nitroalkenes through Hydrogen-Bond-Donating Metal-Organic Framework | Request PDF. (n.d.). Retrieved January 28, 2026, from [Link]

-

Radiopharmaceuticals for Imaging in Oncology with Special Emphasis on Positron-Emitting Agents | Radiology Key. (2016, August 20). Retrieved January 28, 2026, from [Link]

-

Enantioselective Friedel-Crafts alkylation of indole with nitroalkenes in the presence of bifunctional squaramide organocatalyst - Middle East Technical University. (n.d.). Retrieved January 28, 2026, from [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - MDPI. (n.d.). Retrieved January 28, 2026, from [Link]

-

Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes - Sci-Hub. (n.d.). Retrieved January 28, 2026, from [Link]

-

Method to development of PET radiopharmaceutical for cancer imaging - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

New Combretastatin Analogs as Anticancer Agents: Design, Synthesis, Microtubules Polymerization Inhibition, and Molecular Dockin. (n.d.). Retrieved January 28, 2026, from [Link]

-

C–H alkylation reactions of indoles mediated by Pd(ii) and norbornene: applications and recent developments - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 28, 2026, from [Link]

-

European Journal of Medicinal Chemistry - ePrints Soton - University of Southampton. (n.d.). Retrieved January 28, 2026, from [Link]

-

Guidance on the use of PET for treatment planning in radiotherapy clinical trials - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

-

Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - NIH. (n.d.). Retrieved January 28, 2026, from [Link]

-

This compound | C8H8INO2 - PubChem. (n.d.). Retrieved January 28, 2026, from [Link]

-

Examples of alkylation of indoles with nitroolefins. - ResearchGate. (n.d.). Retrieved January 28, 2026, from [Link]

-

TK-Targeted Library - Stanford Medicine. (n.d.). Retrieved January 28, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

- 5. Sci-Hub. Enantioselective Friedel-Crafts Alkylation of Indoles with Nitroalkenes / Synfacts, 2006 [sci-hub.fr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and characterization of novel combretastatin analogues of 1,1-diaryl vinyl sulfones, with antiproliferative potential via in-silico and in-vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of analogues of phenstatin, with a phenothiazine A-ring, as a new class of microtubule-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of a novel tyrosine kinase inhibitor template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. med.stanford.edu [med.stanford.edu]

- 15. Development of radiotracers for oncology – the interface with pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radiopharmaceuticals for Imaging in Oncology with Special Emphasis on Positron-Emitting Agents | Radiology Key [radiologykey.com]

- 17. Method to development of PET radiopharmaceutical for cancer imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Guidance on the use of PET for treatment planning in radiotherapy clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PET Ligand Synthesis Using 1-(2-Iodoethyl)-4-nitrobenzene and its Analogs as Precursors

Introduction: Strategic Importance of Nitroaromatic Precursors in PET Radiochemistry

Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of physiological processes at the molecular level.[1] The power of PET is intrinsically linked to the development of specific radiotracers, molecules labeled with positron-emitting radionuclides. Among these, Fluorine-18 ([¹⁸F]) is the most widely used due to its near-ideal half-life (109.8 minutes), low positron energy, and well-established production and labeling chemistries.[1]

This guide focuses on the utility of 1-(2-iodoethyl)-4-nitrobenzene and its more reactive analogs as precursors for the synthesis of [¹⁸F]-labeled PET ligands. The 4-nitrophenylethyl moiety is a common structural motif in various central nervous system (CNS) and oncology radiotracers. The nitro group, being a strong electron-withdrawing group, plays a dual role: it can activate the aromatic ring for nucleophilic aromatic substitution (SₙAr) in some contexts, and its presence is a key feature in certain hypoxia imaging agents.[2][3] More commonly in the context of this precursor, it serves as a stable structural component of the final tracer, while the ethyl chain provides a site for radiofluorination.

This document provides a detailed exploration of the chemical principles, practical protocols, and expert insights necessary for researchers, scientists, and drug development professionals to effectively utilize these precursors in their radiotracer development programs. We will delve into the causality behind experimental choices, compare precursor reactivity, and provide self-validating protocols grounded in established radiochemical principles.

Chemical Profile and Handling of Precursors

This compound

-

Synonyms: p-nitrophenylethyl iodide

-

CAS Number: 20264-96-4

-

Molecular Formula: C₈H₈INO₂

-

Molecular Weight: 277.06 g/mol

This precursor features an iodo group on the terminal carbon of the ethyl chain, which serves as the leaving group for nucleophilic substitution by [¹⁸F]fluoride.

Safety and Handling

Nitroaromatic compounds and their halogenated derivatives should be handled with care. Based on data for structurally related compounds like 1-iodo-4-nitrobenzene, these precursors should be considered harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Principle of Nucleophilic Substitution in [¹⁸F]-Radiolabeling

The introduction of [¹⁸F]fluoride into a molecule is most commonly achieved via a nucleophilic substitution (Sₙ2) reaction. In this process, the negatively charged [¹⁸F]fluoride ion acts as a nucleophile, attacking an electrophilic carbon atom and displacing a leaving group.

The Critical Role of the Leaving Group

The efficiency of an Sₙ2 reaction is heavily dependent on the nature of the leaving group. A good leaving group is a species that is stable on its own, which typically means it is the conjugate base of a strong acid.[4] For aliphatic substitutions, the general order of leaving group ability is:

Iodide < Bromide < Chloride < Tosylate (OTs) ≈ Mesylate (OMs) < Nosylate (ONs) < Triflate (OTf) [5]

While this compound is a viable precursor, the iodide is a relatively moderate leaving group compared to sulfonates like tosylate or mesylate.[5] This has significant practical implications:

-

Reaction Conditions: Reactions with iodo-precursors may require more forcing conditions (higher temperatures, longer reaction times) to achieve satisfactory radiochemical yields.

-